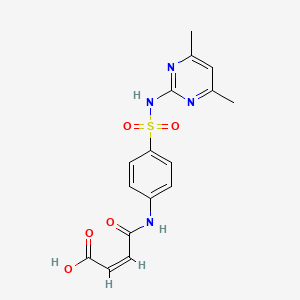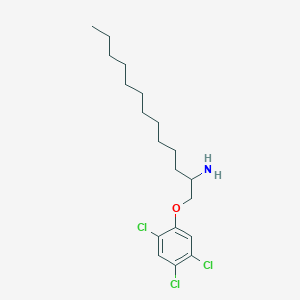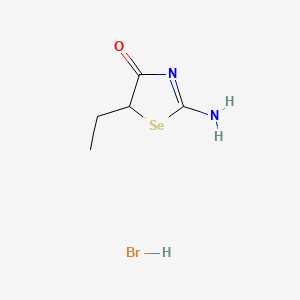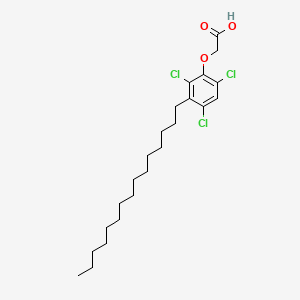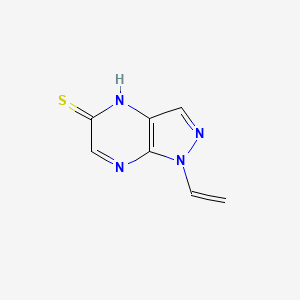
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of acidic catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature . This method provides moderate to good yields and involves a sequential opening/closing cascade reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts and optimized reaction conditions ensures high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrazine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-ethenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-b)pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its anticancer properties.
Pyrazolo(1,5-a)pyrimidine: Investigated for its antiviral activities.
Uniqueness
Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
133280-12-3 |
|---|---|
Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1-ethenyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-2-11-7-5(3-9-11)10-6(12)4-8-7/h2-4H,1H2,(H,10,12) |
InChI Key |
KEUHGODYIPSIRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(C=N1)NC(=S)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



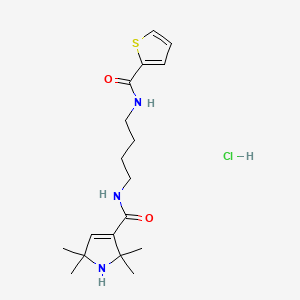
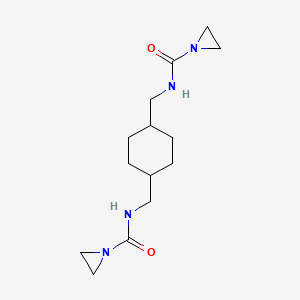
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
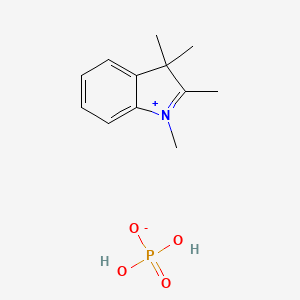


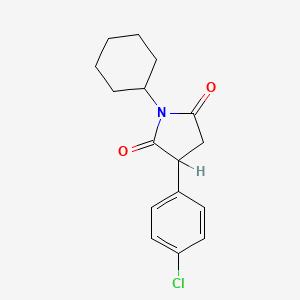
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
